What are the physical and chemical properties of Methyl 3,5-dihydroxyphenylacetate?
What are the physical and chemical properties of Methyl 3,5-dihydroxyphenylacetate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 3,5-dihydroxyphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3,5-dihydroxyphenylacetate is a phenolic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 3,5-dihydroxyphenylacetic acid, a known fungal metabolite, it possesses a resorcinol (1,3-dihydroxybenzene) core structure.[1] This motif is a key pharmacophore in numerous biologically active molecules, recognized for its potent antioxidant and radical-scavenging properties.[2][3] Understanding the nuanced physical and chemical properties of this molecule is paramount for its effective utilization as a synthetic building block, a scaffold for novel therapeutics, or a subject of biological investigation. This guide provides a comprehensive analysis of its key characteristics, supported by established experimental protocols and field-proven insights to empower researchers in their scientific endeavors.
Chemical Structure and Identifiers
The molecular structure of Methyl 3,5-dihydroxyphenylacetate features a benzene ring substituted with two hydroxyl groups at the meta positions (C3 and C5) and a methyl acetate group at C1. This arrangement dictates its chemical behavior, particularly the reactivity of the aromatic ring and the acidity of the phenolic protons.
Caption: Chemical structure of Methyl 3,5-dihydroxyphenylacetate.
| Identifier | Value | Source(s) |
| IUPAC Name | methyl 2-(3,5-dihydroxyphenyl)acetate | [1] |
| Synonyms | (3,5-Dihydroxyphenyl)acetic acid methyl ester | [4] |
| CAS Number | 4724-10-1 | [4][5] |
| Molecular Formula | C₉H₁₀O₄ | [1][5] |
| Molecular Weight | 182.17 g/mol | [4][5] |
| InChIKey | LMLSBPHXMGSGCR-UHFFFAOYSA-N | [4] |
Part 1: Physical Properties
The physical properties of Methyl 3,5-dihydroxyphenylacetate are dictated by a balance between the polar hydroxyl groups, the moderately polar ester functional group, and the nonpolar phenyl ring. The two hydroxyl groups enable strong intermolecular hydrogen bonding, contributing to its solid state at room temperature and its relatively high melting point.
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Melting Point | 109-112 °C | [4] |
| Boiling Point | 333.3 ± 11.0 °C | [7] (Predicted) |
| Density | 1.309 ± 0.06 g/cm³ | [7] (Predicted) |
Solubility Profile
The molecule's dual nature—hydrophilic (two -OH groups) and lipophilic (phenyl ring, methyl ester)—confers solubility in a range of polar organic solvents. It is expected to have limited solubility in water and non-polar solvents like hexanes. For drug development, solubility in pharmaceutically relevant solvents like ethanol and DMSO is a critical parameter. While explicit quantitative data for this compound is scarce, data for its isomer, Methyl 3,4-dihydroxyphenylacetate, provides a valuable proxy, suggesting good solubility in common laboratory organic solvents.[6]
| Solvent | Predicted Solubility | Rationale / Comparative Data |
| DMSO | Soluble | High polarity, excellent H-bond acceptor. Isomer is soluble at ~30 mg/mL.[6] |
| Ethanol | Soluble | Polar protic solvent. Isomer is soluble at ~30 mg/mL.[6] |
| Methanol | Soluble | Similar to ethanol. |
| Acetone | Soluble | Polar aprotic solvent. |
| Water | Sparingly Soluble | H-bonding potential is offset by the nonpolar phenyl ring and ester group. Isomer is soluble in PBS (pH 7.2) at ~10 mg/mL.[6] |
| Hexane | Insoluble | Non-polar solvent. |
Experimental Protocol: Determining Solubility (Shake-Flask Method)
This protocol outlines a standard, reliable method for quantifying solubility, a cornerstone of preclinical characterization.
-
Preparation: Add an excess amount of Methyl 3,5-dihydroxyphenylacetate to a known volume of the desired solvent (e.g., 5 mL) in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Centrifuge the sample to pellet the undissolved solid.
-
Sampling & Dilution: Carefully extract a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Part 2: Chemical & Spectroscopic Properties
Electronic and Acid-Base Properties
The two hydroxyl groups on the aromatic ring are weakly acidic. The electron-donating nature of these groups also activates the ring, making it highly susceptible to electrophilic attack.
-
pKa: The acidity of the phenolic protons is a key parameter influencing the compound's charge state in physiological environments, which in turn affects properties like solubility, membrane permeability, and receptor binding. The predicted pKa for the phenolic hydroxyls is approximately 9.66.[7] This is comparable to the parent compound, resorcinol, indicating that the methyl acetate group has a minor influence on the acidity of the distal hydroxyl groups.
Experimental Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: Accurately weigh and dissolve a sample of Methyl 3,5-dihydroxyphenylacetate in a suitable solvent system (e.g., a water/methanol mixture to ensure solubility).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M NaOH).
-
Titration: Add the titrant in small, precise increments, recording the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (where half of the acidic protons have been neutralized). For more accurate results, use the first or second derivative of the titration curve to precisely locate the equivalence point.
Chemical Reactivity
The molecule's reactivity is centered around its three functional groups: the phenolic hydroxyls, the ester, and the activated aromatic ring. This versatility makes it an excellent scaffold for chemical modification.
-
Reactions at the Hydroxyl Groups: The phenolic -OH groups can readily undergo etherification (e.g., Williamson ether synthesis) and esterification. This is a common strategy in medicinal chemistry to modulate lipophilicity and improve pharmacokinetic properties. The hydroxyls are also susceptible to oxidation, a key aspect of their antioxidant activity.
-
Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3,5-dihydroxyphenylacetic acid) under either acidic or basic (saponification) conditions. It can also undergo transesterification in the presence of other alcohols.
-
Reactions on the Aromatic Ring: The two meta-directing hydroxyl groups strongly activate the ring towards electrophilic aromatic substitution. Reactions such as halogenation, nitration, and Friedel-Crafts acylation will preferentially occur at the positions ortho and para to both hydroxyl groups (C2, C4, and C6). The C4 position is the most activated.[8][9]
Caption: Key reactivity pathways for Methyl 3,5-dihydroxyphenylacetate.
Spectroscopic Profile
Spectroscopic data is essential for structure verification and quality control.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum provides unambiguous structural confirmation. The spectrum is typically run in a deuterated solvent like DMSO-d₆, where the acidic phenolic protons are observable.[10]
¹H NMR (Predicted in DMSO-d₆):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment ~9.2 Singlet (broad) 2H Ar-OH ~6.1-6.2 Multiplet 3H Ar-H ~3.6 Singlet 3H -O-CH₃ | ~3.5 | Singlet | 2H | Ar-CH₂ - |
¹³C NMR (Predicted in DMSO-d₆):
Chemical Shift (δ, ppm) Assignment ~171-172 C =O (Ester) ~158-159 C -OH ~137-138 Ar-C -CH₂ ~106-107 Ar-C H (ortho to -CH₂) ~101-102 Ar-C H (para to -CH₂) ~51-52 -O-C H₃ | ~40-41 | Ar-C H₂- |
-
Infrared (IR) Spectroscopy: Key functional groups give rise to characteristic absorption bands.
-
~3300 cm⁻¹ (broad): O-H stretching from the phenolic groups.
-
~3000 cm⁻¹: Aromatic C-H stretching.
-
~1730 cm⁻¹ (strong): C=O stretching of the ester.
-
~1600 cm⁻¹: Aromatic C=C stretching.
-
~1200-1300 cm⁻¹: C-O stretching.
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry would show a molecular ion peak (M⁺) at m/z = 182. Key fragments would correspond to the loss of the methoxy group (-OCH₃, m/z = 151) and the carbomethoxy group (-COOCH₃, m/z = 123).
Experimental Protocol: Acquiring a ¹H NMR Spectrum
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans for good signal-to-noise, typically 8 or 16).
-
Processing: Fourier transform the raw data (FID). The resulting spectrum should be phase-corrected and baseline-corrected.
-
Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm the structure. Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
Part 3: Relevance in Research and Drug Development
The true value of a molecule is defined by its application. The physical and chemical properties of Methyl 3,5-dihydroxyphenylacetate make it a molecule of considerable potential.
-
Scaffold for Medicinal Chemistry: The resorcinol moiety is a "privileged structure" in drug discovery, appearing in numerous compounds with diverse biological activities.[11] Phenolic compounds are well-documented as potent antioxidants, anti-inflammatories, and enzyme inhibitors.[2][3][12] The reactivity of the hydroxyl groups and the aromatic ring allows for the systematic generation of derivative libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic profiles.
-
Synthetic Intermediate: It serves as a valuable starting material for the synthesis of more complex natural products and their analogs, such as the cytosporones.[1] Its defined substitution pattern provides a reliable entry point for intricate synthetic routes.
-
Probe for Biological Systems: As a known metabolite, it can be used in biochemical assays to study metabolic pathways or as a reference standard. Its antioxidant properties make it a useful tool for investigating oxidative stress-related phenomena in cellular models.
Safety and Handling
Based on aggregated GHS data, Methyl 3,5-dihydroxyphenylacetate should be handled with appropriate care in a laboratory setting.[4]
| Hazard Class | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Eye Irritation | H319 | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |
-
Handling: Use in a well-ventilated area or fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.
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